molecular formula C25H24ClN3O B3504359 N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3504359
M. Wt: 417.9 g/mol
InChI Key: VUKTWPNJOJMGBQ-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an adamantane moiety, a pyridine ring, and a quinoline core, making it a complex and unique structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated quinoline intermediate.

    Chlorination: The chlorination of the quinoline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the chlorinated quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine derivative with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMINE: Similar structure but with an amine group instead of a carboxamide group.

    N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-ALDEHYDE: Similar structure but with an aldehyde group instead of a carboxamide group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(2-adamantyl)-6-chloro-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O/c26-18-4-5-21-19(12-18)20(13-23(28-21)22-3-1-2-6-27-22)25(30)29-24-16-8-14-7-15(10-16)11-17(24)9-14/h1-6,12-17,24H,7-11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKTWPNJOJMGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Cl)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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